molecular formula C24H26N2O2 B11569848 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11569848
M. Wt: 374.5 g/mol
InChI Key: ILHKQPNRXZKORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring, a cyclohexylcarbonyl group, and a 4-methylphenylacetamide moiety.

Preparation Methods

The synthesis of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of the indole ring and the subsequent attachment of the cyclohexylcarbonyl and 4-methylphenylacetamide groups. One common synthetic route involves the condensation of 1H-indole-3-carbaldehyde with cyclohexylcarbonyl chloride, followed by the reaction with 4-methylphenylacetamide under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H26N2O2/c1-17-11-13-19(14-12-17)25-23(27)16-26-15-21(20-9-5-6-10-22(20)26)24(28)18-7-3-2-4-8-18/h5-6,9-15,18H,2-4,7-8,16H2,1H3,(H,25,27)

InChI Key

ILHKQPNRXZKORX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.